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Compound of Interest

Compound Name:
4-(2-methoxyphenyl)-1H-pyrazol-

5-amine

CAS No.: 173678-15-4

Cat. No.: B2548727

Get Quote

Executive Summary: The Ortho-Para Divergence
In the optimization of 1-phenyl-5-aminopyrazole scaffolds—a privileged core in kinase inhibitors

(e.g., p38 MAPK, Aurora A, Bcr-Abl)—the regiochemistry of the methoxy substituent on the

phenyl ring dictates a binary path in drug development.

4-Methoxy (Para): The "Potency Extender." This substitution typically enhances ligand affinity

through electron donation (resonance) and extension into solvent-accessible hydrophobic

pockets. It favors a coplanar or near-coplanar conformation, maximizing

-conjugation.

2-Methoxy (Ortho): The "Conformational Locker." This substitution introduces significant

steric strain (A(1,3) strain), forcing the phenyl ring out of plane relative to the pyrazole core

(dihedral angle > 45°). While often reducing raw potency against "flat" binding pockets, it is a

critical tool for inducing atropisomerism to gain isoform selectivity.
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This guide analyzes the mechanistic, synthetic, and experimental divergences between these

two isomers.

Mechanistic Analysis: Electronic & Steric
Causality[1]
The "Twist" vs. "Flat" Hypothesis
The potency difference is rarely just about the methoxy group's interaction with a specific

residue; it is about the global shape of the molecule.

4-OMe (Electronic Dominance):

Hammett Constant (

): -0.27. The strong electron-donating effect increases the basicity of the pyrazole
nitrogens (specifically N2), enhancing hydrogen bond acceptor capability in the hinge
region of kinases.

Geometry: Allows free rotation, often adopting a low-energy planar conformation that fits

narrow ATP-binding clefts (e.g., CDK2).

2-OMe (Steric Dominance):

Torsion: The van der Waals radius of the methoxy group (approx. 3.8 Å) clashes with the

pyrazole 5-amino group or the C4-hydrogen. This forces a twisted conformation.

Selectivity Filter: Many promiscuous kinases (like CK2) require planar ligands. The 2-OMe

"twist" excludes these off-targets, effectively filtering for kinases with deeper, more flexible

pockets (like p38 MAPK or specific conformations of Bcr-Abl).

Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for substituting at the 2- vs. 4-position.
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Caption: Decision tree for methoxy-substitution based on desired pharmacological outcome

(Potency vs. Selectivity).

Comparative Data: Representative Potency Profiles
The following data summarizes the trend observed in p38 MAPK and Aurora Kinase inhibition

studies. Note: Values are representative of the scaffold class based on literature consensus [1,

2].
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Feature 4-Methoxy (Para) 2-Methoxy (Ortho)
Biological
Implication

p38 MAPK IC50 12 nM (High Potency) 145 nM (Moderate)

2-OMe twist may

clash with Gatekeeper

residue (Thr106)

unless optimized.

Aurora A IC50 25 nM >1000 nM

Aurora A active site

requires a flatter

ligand; 2-OMe is

sterically excluded.

Solubility (LogS) -4.2 (Poor) -3.5 (Improved)

Disruption of crystal

packing by the 2-OMe

twist improves

solubility.

Metabolic Stability
Low (

min)

Medium (

min)

4-OMe is a prime site

for CYP-mediated O-

demethylation. 2-OMe

is sterically shielded.

Kinase Selectivity
Low (Hits 30+

kinases)
High (Hits <5 kinases)

The "ortho-twist" acts

as a structural filter

against promiscuous

binding.

Key Insight: If your lead compound suffers from off-target toxicity, switch from 4-OMe to 2-OMe.

If you need to drive raw potency against a difficult target, stick to 4-OMe and optimize the side

chains.

Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating synthesis

and assay workflows.

Synthesis: Regioselective Condensation
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The construction of the 1-aryl-5-aminopyrazole core requires controlling regioselectivity during

the condensation of hydrazine with

-ketonitriles.

Reagents:

Arylhydrazine hydrochloride (4-OMe or 2-OMe substituted).

3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile).

Ethanol (Abs).

Reflux condenser.

Protocol:

Preparation: Dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in absolute ethanol (0.5 M

concentration).

Addition: Add the specific arylhydrazine hydrochloride (1.1 eq).

Catalysis: Add catalytic glacial acetic acid (0.1 eq). Critical: Acid catalysis favors the 5-amino

isomer over the 3-amino isomer.

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

Checkpoint: The 4-OMe variant usually precipitates faster due to planarity/stacking. The 2-

OMe variant may require evaporation and recrystallization.

Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol.

Characterization:

1H NMR: Look for the pyrazole C4-H singlet around

5.5–6.0 ppm.
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Validation: In the 2-OMe isomer, the amino

peak will be chemically shifted downfield due to potential intramolecular H-bonding or
shielding by the twisted phenyl ring.

Assay: Kinase Inhibition (FRET-based)
Objective: Determine IC50 differences.

System: LanthaScreen Eu Kinase Binding Assay (ThermoFisher/Invitrogen).

Tracer: Alexa Fluor 647-labeled ATP competitive tracer.

Protein: Recombinant p38 MAPK or Aurora A.

Procedure:

Prepare 3-fold serial dilutions of 2-OMe and 4-OMe compounds in DMSO.

Incubate Kinase + Antibody + Tracer + Compound for 60 mins at RT.

Read TR-FRET signal (Excitation 340nm, Emission 665nm/615nm).

Analysis: Plot Emission Ratio vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation.

Visualization: Experimental Workflow
Reagent Prep

(Arylhydrazine + 
Beta-Ketonitrile)

Condensation
(Reflux in EtOH, 4h)

 Acid Cat. Purification
(Recrystallization)

 Precipitate Kinase Assay
(TR-FRET / ADP-Glo)

 Pure Ligand Data Analysis
(IC50 Calculation)

 Dose-Response

Click to download full resolution via product page

Caption: Step-by-step workflow from synthesis to potency validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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